molecular formula CClF3S B1580928 Methanesulfenyl chloride, trifluoro- CAS No. 421-17-0

Methanesulfenyl chloride, trifluoro-

Cat. No. B1580928
CAS RN: 421-17-0
M. Wt: 136.52 g/mol
InChI Key: RQYLOOVORNJDQX-UHFFFAOYSA-N
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Description

“Methanesulfenyl chloride, trifluoro-” is a chemical compound with the formula CClF3S and a molecular weight of 136.524 . It is also known by other names such as Perfluoromethylsulfenyl chloride, Trifluoromethanesulfenyl chloride, and Trifluoromethylsulfenyl chloride . It is used as a trifluoromethylating agent for the fluoroalkylation of heterocycles, arenes, and heteroarenes .


Molecular Structure Analysis

The molecular structure of “Methanesulfenyl chloride, trifluoro-” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/CClF3S/c2-6-1(3,4)5 .


Chemical Reactions Analysis

“Methanesulfenyl chloride, trifluoro-” is used as a trifluoromethylating agent for the fluoroalkylation of heterocycles, arenes, and heteroarenes . It is also used as a sulfonating agent for alcohols and a chlorinating agent for carbanions .


Physical And Chemical Properties Analysis

“Methanesulfenyl chloride, trifluoro-” has a molecular weight of 136.524 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Reactant in Chemical Reactions

  • Methanesulfenyl chloride, including its trifluoro variant, has been frequently used as a reactant in chemical studies. It is particularly noted for its role in addition reactions across carbon-carbon double bonds. This application is significant in the field of organic chemistry, where such reactions are fundamental to synthesizing complex molecules (White, 1969).

2. Synthesis of β-Fluoroalkyl-Methylthioethers

  • The electrophilic anti-addition of elements of methanesulfenyl fluoride towards carbon-carbon double bonds has been utilized for synthesizing β-fluoroalkyl-methylthioethers. This synthesis process underscores its importance in creating specific chemical compounds (Haufe et al., 1988).

3. Sulfenyletherification of Unsaturated Alcohols

  • Methanesulfenyl chloride is implicated in the sulfenyletherification of unsaturated alcohols. This process, where methanesulfenyl chloride is generated by the reaction of oxalyl chloride with dimethyl sulfoxide, is a facile method for the sulfenyletherification (Gao et al., 2018).

4. Addition to Piperazinediones

  • The addition of methanesulfenyl chloride to certain piperazinediones has been studied, highlighting its role in producing Markownikoff products and isomers in organic synthesis (Yoshimura et al., 1974).

5. Spectroscopic Studies

  • Methanesulfenyl chloride has been subject to extensive spectroscopic studies, including investigations into its microwave spectra. This research aids in understanding its molecular structure and behavior in various conditions (Guarnieri et al., 1973).

6. Reactions with Silver(II) Fluoride

  • The reaction of methanesulfenyl chloride with silver(II) fluoride has been explored, leading to the formation of new compounds. Such studies are pivotal in inorganic chemistry, where reactions of this nature are fundamental for synthesizing new materials (Zaborowski & Shreeve, 1971).

Safety And Hazards

“Methanesulfenyl chloride, trifluoro-” is considered hazardous. It may be corrosive to metals, cause severe skin burns and eye damage, cause respiratory irritation, and may cause an allergic skin reaction. It is fatal if inhaled, toxic if swallowed or in contact with skin . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

trifluoromethyl thiohypochlorite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CClF3S/c2-6-1(3,4)5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYLOOVORNJDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)SCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CClF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059962
Record name Methanesulfenyl chloride, trifluoro-
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Molecular Weight

136.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfenyl chloride, trifluoro-

CAS RN

421-17-0
Record name Trifluoromethanesulfenyl chloride
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Record name Methanesulfenyl chloride, trifluoro-
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Record name Methanesulfenyl chloride, trifluoro-
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Record name Methanesulfenyl chloride, trifluoro-
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Record name Trifluoromethanesulphenyl chloride
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Record name Trifluoromethanesulfenyl chloride
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Synthesis routes and methods

Procedure details

4,040 g of bis-(trifluoromethyl) -disulfane and 2,000 g of 96% strength sulfuric acid were initially placed in a 10 l Hasteloy autoclave and were charged at 18° C. with a pressure of 5 bar of nitrogen. 1,000 ml of liquid chlorine were pumped into this solution at 40° C. in the course of 2 hours. The reaction mixture was stirred for a further 12 hours at 40° C. and under a pressure of 14 to 16 bar, and it was then purified by distillation. 4,250 g of trifluoromethanesulfenyl chloride having a boiling point of 0° C. at normal pressure and 350 g of unreacted bis-(trifluoromethyl) -disulfane were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DR Lide, GWA Milne - 1994 - books.google.com
Names, Synonyms, and Structures of Organic Compounds provides critical information on the identity of chemicals and allows easy cross referencing among the diverse nomenclatures …
Number of citations: 5 books.google.com
H Chihara, N Nakamura - Nuclei D-Cl, 1988 - Springer
This document is part of Subvolume A ‘Nuclei D - Cl’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com

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